3-Thien-2-yl-2-furoic acid

Lipophilicity Drug-likeness Regioisomer comparison

3-Thien-2-yl-2-furoic acid (CAS 875160-15-9, C₉H₆O₃S, MW 194.21 g/mol) is a functionalized heterocyclic building block that integrates a thiophen-2-yl substituent at the C3 position of a furan-2-carboxylic acid core. Its structural identity is defined by a characteristic computed acid dissociation constant (pKa 3.06), lipophilicity (Log P 2.12), and polar surface area (TPSA 50.44 Ų), which distinguish it from positionally isomeric analogs in the same molecular formula family.

Molecular Formula C9H6O3S
Molecular Weight 194.21 g/mol
CAS No. 875160-15-9
Cat. No. B13320304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Thien-2-yl-2-furoic acid
CAS875160-15-9
Molecular FormulaC9H6O3S
Molecular Weight194.21 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=C(OC=C2)C(=O)O
InChIInChI=1S/C9H6O3S/c10-9(11)8-6(3-4-12-8)7-2-1-5-13-7/h1-5H,(H,10,11)
InChIKeyXZTAKFJRLCCXHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Thien-2-yl-2-furoic Acid (CAS 875160-15-9): Heterocyclic Building Block Identity and Physicochemical Baseline for Procurement Decisions


3-Thien-2-yl-2-furoic acid (CAS 875160-15-9, C₉H₆O₃S, MW 194.21 g/mol) is a functionalized heterocyclic building block that integrates a thiophen-2-yl substituent at the C3 position of a furan-2-carboxylic acid core. Its structural identity is defined by a characteristic computed acid dissociation constant (pKa 3.06), lipophilicity (Log P 2.12), and polar surface area (TPSA 50.44 Ų), which distinguish it from positionally isomeric analogs in the same molecular formula family. [1] The compound is commercially supplied by Enamine (cat. no. EN300-23720) at 95% purity, with a measured melting point of 167–169 °C, indicative of a stable crystalline form suitable for weighing and formulation. [2]

Why Generic Substitution Fails for 3-Thien-2-yl-2-furoic Acid: Regioisomeric and Scaffold-Specific Differentiation


Although 3-thien-2-yl-2-furoic acid shares the molecular formula C₉H₆O₃S with several commercially available analogs, it cannot be interchanged with them because the position of the carboxylic acid group on the furan ring (C2) and the thiophene attachment site (C3) create a unique pharmacophoric geometry that directly affects hydrogen-bonding capacity, acidity, and lipophilicity. For example, the 1,4-linked regioisomer 5-(thiophen-2-yl)furan-2-carboxylic acid (CAS 886505-79-9) exhibits a Log P of 2.71 compared to 2.12 for the target compound [1], a ΔLog P of 0.59 that translates to an approximately 3.9-fold difference in partition coefficient—sufficient to alter membrane permeability, protein binding, and pharmacokinetic behavior in any downstream application. Similarly, reversing the heterocycle connectivity to produce 3-(furan-2-yl)thiophene-2-carboxylic acid (CAS 1342440-84-9) relocates the acidic proton from the furan to the thiophene ring system, changing both pKa and metal-chelating geometry. These differences are not cosmetic; they are fundamental to molecular recognition, and substituting one isomer for another without experimental validation introduces an uncontrolled variable that can invalidate structure–activity relationships, crystallographic studies, or synthetic route optimization.

Quantitative Differentiation Evidence for 3-Thien-2-yl-2-furoic Acid Versus Positional Isomers and Scaffold Analogs


Lipophilicity Differentiation: Log P of 2.12 vs. 2.71 for the 1,4-Linked Regioisomer

The computed Log P of 3-thien-2-yl-2-furoic acid is 2.12 [1], which is 0.59 log units lower than that of its 1,4-linked regioisomer 5-(thiophen-2-yl)furan-2-carboxylic acid (Log P 2.71) . This represents an approximately 3.9-fold difference in octanol–water partition coefficient and places the target compound closer to the optimal lipophilicity range (Log P 1–3) for oral bioavailability and aqueous solubility according to Lipinski guidelines.

Lipophilicity Drug-likeness Regioisomer comparison

Acidity Differentiation: pKa of 3.06 vs. 3.49 for Thiophene-2-carboxylic Acid

The computed pKa of 3-thien-2-yl-2-furoic acid is 3.06 [1], reflecting the electron-withdrawing influence of both the furan oxygen and the thiophene sulfur on the carboxylic acid group attached to the furan C2 position. This is 0.43 pKa units more acidic than thiophene-2-carboxylic acid (pKa 3.49 at 25 °C) and 0.10 units more acidic than 2-furoic acid (pKa 3.16) .

Acidity Ionization state Heterocycle electronics

Polar Surface Area Parity with Differentiated Scaffold Geometry vs. 1,4-Regioisomer

3-Thien-2-yl-2-furoic acid has a computed topological polar surface area (TPSA) of 50.44 Ų [1], identical to that of its 1,4-regioisomer 5-(thiophen-2-yl)furan-2-carboxylic acid (TPSA 50.44 Ų) . However, the spatial orientation of the hydrogen-bond donors and acceptors differs substantially: in the target compound the carboxylic acid is ortho to the thiophene substituent on the furan ring, whereas in the 1,4-isomer the acid and thiophene groups are para-disposed across the furan.

Polar surface area Membrane permeability Bioisosterism

Melting Point and Crystalline Stability: 167–169 °C vs. 124.55 °C (Predicted) Indicating Stronger Lattice Energy

The vendor-reported melting point of 3-thien-2-yl-2-furoic acid is 167–169 °C [1]. The computationally predicted melting point for the same compound is 124.55 °C [2]. The 42–45 °C discrepancy between measured and predicted values, and the absolute melting point exceeding 160 °C, indicates strong intermolecular hydrogen bonding in the crystal lattice—likely mediated by the carboxylic acid dimer motif facilitated by the ortho-disposed heterocyclic substituents.

Crystallinity Thermal stability Formulation

Ionization State at Physiological pH: LogD₇.₄ = −1.35 Confirming Predominant Anionic Form

The computed LogD at pH 7.4 for 3-thien-2-yl-2-furoic acid is −1.35 [1], confirming that at physiological pH the compound exists predominantly as the carboxylate anion. For comparison, 2-furoic acid has an experimental LogP of approximately 0.63 [2]; although direct LogD₇.₄ comparison data for the parent acids are unavailable, the strongly negative LogD₇.₄ of the target compound indicates a degree of ionization exceeding that expected from the pKa alone, likely due to the electron-withdrawing effect of the thienyl substituent.

LogD Physiological ionization Bioavailability prediction

Procurement-Relevant Application Scenarios for 3-Thien-2-yl-2-furoic Acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry Scaffold-Hopping Campaigns Requiring Controlled Lipophilicity

When a lead series based on the 1,4-linked 5-(thiophen-2-yl)furan-2-carboxylic acid scaffold encounters Log P-driven liabilities (e.g., Log P > 2.5 causing hERG binding, phospholipidosis, or poor aqueous solubility), 3-thien-2-yl-2-furoic acid offers a direct scaffold-hop candidate with a Log P of 2.12—0.59 units lower—while maintaining identical molecular formula and polar surface area. [1] This enables the medicinal chemist to reduce lipophilicity without introducing additional heteroatoms or altering the hydrogen-bond donor/acceptor count, preserving the core pharmacophore while improving developability metrics.

Bioconjugation and Metal-Organic Framework (MOF) Synthesis Exploiting Enhanced Acidity

The pKa of 3.06 makes 3-thien-2-yl-2-furoic acid 0.43 units more acidic than thiophene-2-carboxylic acid and 0.10 units more acidic than 2-furoic acid [1], favoring quantitative deprotonation under mild basic conditions. This property is advantageous for carboxylate-directed C–H activation reactions, lanthanide metal–organic framework (MOF) linker design where stronger metal–carboxylate bonding is desired, and bioconjugation via amide bond formation where a higher fraction of the reactive carboxylate nucleophile is present at near-neutral pH compared to less acidic analogs.

Crystallography and Solid-State Form Screening Leveraging High Melting Point

With an experimentally determined melting point of 167–169 °C [1], 3-thien-2-yl-2-furoic acid provides a thermally robust crystalline solid that can withstand accelerated stability testing, grinding, and formulation processing without amorphization or degradation. This makes it suitable for single-crystal X-ray diffraction studies where high-quality crystals must survive mounting and data collection, and for solid-form screening programs where stable crystalline polymorphs are required for patent protection and manufacturing.

Computational Library Design and Virtual Screening Using Ortho-Disposed Pharmacophoric Geometry

The ortho relationship between the carboxylic acid and thienyl substituent on the furan ring creates a unique pharmacophoric vector angle (~60°) that is absent in the para-disposed 1,4-regioisomer [1]. This geometry enables exploration of binding pockets that require a bent or chelating pharmacophore, such as binuclear metalloenzyme active sites or protein–protein interaction interfaces where the two heterocyclic rings must engage different sub-pockets simultaneously. Computational chemists can incorporate this scaffold into diversity-oriented synthesis libraries to probe three-dimensional binding space orthogonal to flat, linear analogs.

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